1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
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Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.292. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), a key enzyme implicated in the regulation of intracellular levels of cyclic nucleotides. These compounds, such as ITI-214, exhibit picomolar inhibitory potency and have demonstrated efficacy in vivo, suggesting potential applications in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system (CNS) disorders (Peng Li et al., 2016).
Antimicrobial Activity
Novel pyrazolopyrimidine-based compounds have been found to inhibit DNA polymerase III in Staphlococcus aureus and other Gram-positive bacteria. These findings highlight the potential of these derivatives as antimicrobial agents, offering a new class of compounds for tackling bacterial infections (Amjad Ali et al., 2003).
Anti-Inflammatory and Analgesic Effects
Certain pyrazolopyrimidine compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties. For instance, 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been tested for their anti-inflammatory activity and shown promising results, indicating their potential as therapeutic agents for inflammation-related conditions (R. Aggarwal et al., 2014).
Anticancer Activity
Research on pyrazolopyrimidine derivatives has also uncovered their potential as anticancer agents. Synthesis and biological evaluation of these compounds have shown significant antitumor activity against various cancer cell lines, suggesting their utility in cancer therapy (A. Rahmouni et al., 2016).
Synthesis and Chemical Properties
The development of efficient synthetic routes for pyrazolopyrimidine derivatives has been a focus of research, leading to the creation of novel compounds with potential applications in medicinal chemistry and as functional materials. For example, studies have detailed methods for regioselective synthesis under solvent-free conditions, contributing to the field of green chemistry (J. Quiroga et al., 2008).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications
Mode of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of these compounds .
Biochemical Pathways
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been used in optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to have significant photophysical properties, suggesting they may have effects at the molecular and cellular level related to light absorption and emission .
Action Environment
The photophysical properties of similar compounds in the pyrazolo[1,5-a]pyrimidine family suggest that light conditions could potentially influence their action .
Properties
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJSJHDFPZKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.